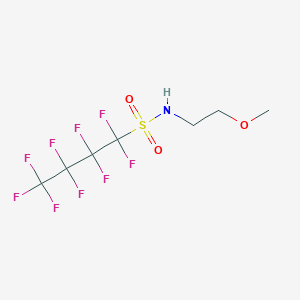
(2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic acid is an organic compound characterized by the presence of an amino group and a dithiin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a dithiin derivative and an amino acid precursor, followed by a series of chemical reactions including condensation and cyclization. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The dithiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiin ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiin ring can yield sulfoxides or sulfones, while substitution reactions can produce a range of amino acid derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)propanoic acid
- (2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)butanoic acid
Uniqueness
(2R)-2-Amino-2-(5,6-dihydro-1,4-dithiin-2-yl)acetic acid is unique due to its specific combination of an amino group and a dithiin ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H9NO2S2 |
|---|---|
Peso molecular |
191.3 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2,3-dihydro-1,4-dithiin-5-yl)acetic acid |
InChI |
InChI=1S/C6H9NO2S2/c7-5(6(8)9)4-3-10-1-2-11-4/h3,5H,1-2,7H2,(H,8,9)/t5-/m0/s1 |
Clave InChI |
TYPYFCAKKJUDGI-YFKPBYRVSA-N |
SMILES isomérico |
C1CSC(=CS1)[C@@H](C(=O)O)N |
SMILES canónico |
C1CSC(=CS1)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)

